molecular formula C7H13FN2O B12863492 (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B12863492
M. Wt: 160.19 g/mol
InChI Key: FAWXULFAUPASDA-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound with a unique structure that includes a fluorine atom, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide: Similar structure but lacks one methyl group.

    (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

Uniqueness

(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H13FN2O

Molecular Weight

160.19 g/mol

IUPAC Name

(2R)-4-fluoro-N,1-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H13FN2O/c1-9-7(11)6-3-5(8)4-10(6)2/h5-6H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1

InChI Key

FAWXULFAUPASDA-PRJDIBJQSA-N

Isomeric SMILES

CNC(=O)[C@H]1CC(CN1C)F

Canonical SMILES

CNC(=O)C1CC(CN1C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.